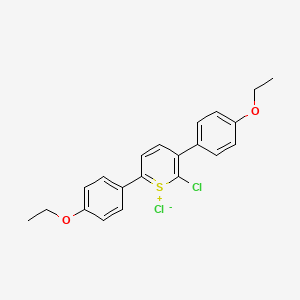
2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyrylium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride: is a chemical compound with the molecular formula C21H20ClO2S•Cl and a molecular weight of 407.35 . This compound is primarily used in biochemical research, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride typically involves the reaction of 4-ethoxyphenyl derivatives with thiopyran precursors under chlorination conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may be converted into sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is used in proteomics to study protein interactions and functions. It can be used to label or modify proteins for further analysis .
Medicine: While not intended for diagnostic or therapeutic use, it may be used in medicinal chemistry research to develop new drugs or study drug interactions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be used in the development of new materials with specific properties .
作用機序
The mechanism of action of 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride involves its interaction with molecular targets such as proteins or enzymes. The compound can form covalent bonds with specific amino acid residues, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and processes .
類似化合物との比較
- 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride
- 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium bromide
Comparison: Compared to similar compounds, 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride is unique due to its specific ethoxyphenyl groups and chloride ion. These structural features can influence its reactivity, solubility, and interaction with biological targets. The presence of the ethoxy groups may enhance its solubility in organic solvents, making it more suitable for certain applications .
特性
分子式 |
C21H20Cl2O2S |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
2-chloro-3,6-bis(4-ethoxyphenyl)thiopyrylium;chloride |
InChI |
InChI=1S/C21H20ClO2S.ClH/c1-3-23-17-9-5-15(6-10-17)19-13-14-20(25-21(19)22)16-7-11-18(12-8-16)24-4-2;/h5-14H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
BNBBOPXWBYXLBJ-UHFFFAOYSA-M |
正規SMILES |
CCOC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OCC)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















